REACTION_SMILES
|
[CH2:16]=[O:17].[CH3:18][CH2:19][OH:20].[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][c:10](=[O:13])[nH:11][n:12]2)[cH:14][cH:15]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][c:10](=[O:13])[n:11]([CH2:16][OH:17])[n:12]2)[cH:14][cH:15]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=c1ccc(Oc2ccc(Cl)cc2)nn1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |